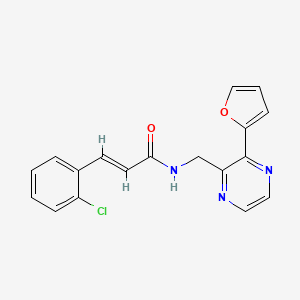
(E)-3-(2-chlorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-chlorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C18H14ClN3O2 and its molecular weight is 339.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-3-(2-chlorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acrylamide is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The compound can be characterized by its structural formula, which includes a chlorophenyl group, a furan moiety, and a pyrazinyl structure. This unique combination contributes to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H14ClN3O |
| Molecular Weight | 303.76 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in cellular signaling pathways. The compound may modulate the activity of nicotinic acetylcholine receptors, which are implicated in various neurological processes.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing furan and pyrazinyl groups have shown efficacy against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 7a (Furan derivative) | HepG2 | 10 |
| 7g (Thiophene derivative) | A549 | 5 |
These findings suggest that the furan moiety enhances anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Neurological Effects
Research has indicated that furan-containing compounds can act as positive allosteric modulators of nicotinic receptors. For example, studies on similar acrylamide derivatives have reported anxiolytic-like effects in animal models:
- Study Findings : In an experiment using the elevated plus maze test, a related compound demonstrated significant reduction in anxiety-like behavior at doses as low as 0.5 mg/kg.
- Mechanism : The anxiolytic effect was inhibited by methyllycaconitine, indicating the involvement of α7 nicotinic acetylcholine receptors in mediating these effects.
Case Studies
Several case studies highlight the biological efficacy of compounds related to this compound:
-
Antitumor Activity : In vitro studies showed that derivatives exhibited selective cytotoxicity against liver cancer cells, with some compounds inducing significant apoptosis.
- Cell Lines : HepG2 (liver), MCF7 (breast), A549 (lung).
- Results : Compounds with furan rings increased anticancer activity compared to non-furan counterparts.
- Neuropharmacological Studies : Investigations into the anxiolytic properties revealed that furan-containing compounds could reverse anxiety symptoms induced by nicotine exposure.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-14-5-2-1-4-13(14)7-8-17(23)22-12-15-18(21-10-9-20-15)16-6-3-11-24-16/h1-11H,12H2,(H,22,23)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBVAVCHJGRZPH-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=NC=CN=C2C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=NC=CN=C2C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














